molecular formula C11H5N4O3S- B11097500 5-Cyano-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-2-thiolate

5-Cyano-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-2-thiolate

Cat. No.: B11097500
M. Wt: 273.25 g/mol
InChI Key: AGXNLNMPHFXGSH-UHFFFAOYSA-M
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Description

5-CYANO-4-(4-NITROPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINETHIOLATE is a heterocyclic compound that features a pyrimidine ring substituted with cyano, nitrophenyl, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-4-(4-NITROPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINETHIOLATE typically involves the reaction of (E)-2-cyano-3-(4-nitrophenyl)acrylamide with 2-cyanoacetohydrazide. This reaction is carried out in absolute ethanol under reflux conditions in the presence of piperidine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-4-(4-NITROPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINETHIOLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The cyano and nitrophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the cyano or nitrophenyl positions.

Scientific Research Applications

5-CYANO-4-(4-NITROPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINETHIOLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-CYANO-4-(4-NITROPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINETHIOLATE exerts its effects depends on its specific application. In medicinal chemistry, its activity could involve interaction with specific molecular targets such as enzymes or receptors. The cyano and nitrophenyl groups may play a role in binding to these targets, while the pyrimidine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CYANO-4-(4-NITROPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINETHIOLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its cyano and nitrophenyl groups, in particular, provide opportunities for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C11H5N4O3S-

Molecular Weight

273.25 g/mol

IUPAC Name

5-cyano-4-(4-nitrophenyl)-6-oxo-1H-pyrimidine-2-thiolate

InChI

InChI=1S/C11H6N4O3S/c12-5-8-9(13-11(19)14-10(8)16)6-1-3-7(4-2-6)15(17)18/h1-4H,(H2,13,14,16,19)/p-1

InChI Key

AGXNLNMPHFXGSH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)NC(=N2)[S-])C#N)[N+](=O)[O-]

Origin of Product

United States

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